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Compound of Interest

4-(4-tert-Butylphenyl)-1H-pyrazol-
Compound Name:
3-amine

cat. No.: B1597833

An In-Depth Technical Guide to 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine: Synthesis,
Properties, and Applications

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a
privileged scaffold due to its prevalence in a wide array of therapeutic agents.[1][2] These five-
membered heterocyclic compounds, featuring two adjacent nitrogen atoms, possess versatile
chemical properties that allow for extensive functionalization, enabling precise modulation of
their biological activity.[3][4] This guide provides a comprehensive technical overview of a
specific derivative, 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine. We delve into its core
molecular structure, physicochemical properties, and detailed synthetic strategies, with a
particular focus on the mechanistic rationale behind these methods. Furthermore, we explore
its potential applications in drug discovery, grounded in the established biological significance
of the aminopyrazole motif, particularly in the domain of kinase inhibition.[5] This document is
intended for researchers, medicinal chemists, and drug development professionals seeking to
leverage this promising scaffold in their research endeavors.

Core Molecular Structure and Physicochemical
Properties
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4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine (CAS Number: 1015845-73-4) is characterized by
a central 1H-pyrazole ring.[6] The key substitutions that define its chemical behavior are an
amino group (-NHz) at the C3 position and a 4-tert-butylphenyl group at the C4 position. The
amino group can serve as a critical hydrogen bond donor, a common feature in ligand-receptor
interactions, while the bulky, lipophilic tert-butylphenyl moiety can occupy hydrophobic pockets
within biological targets, potentially enhancing binding affinity and selectivity.

The structural and chemical properties are summarized below:

Property Value Source(s)
CAS Number 1015845-73-4 [6]
Molecular Formula C13H17Ns [6]
Molecular Weight 215.30 g/mol

4-(4-tert-butylphenyl)-1H-
IUPAC Name ( y-p ¥ [6]
pyrazol-3-amine

CC(C)
(C)clcec(cel)c2en(nc2N)

SMILES

Topological Polar Surface Area
(TPSA)

52.09 Az

Predicted logP 28-35

2 (one from -NHz and one from

Hydrogen Bond Donors )
ring -NH)

Hydrogen Bond Acceptors 2 (both ring nitrogens)

Synthetic Strategies and Mechanistic Insights

The synthesis of 4-aryl-3-aminopyrazoles can be approached through several strategic
disconnections. The most prevalent and versatile methods involve either forming the pyrazole
ring from acyclic precursors or functionalizing a pre-existing pyrazole core via cross-coupling
reactions.
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Strategy A: Palladium-Catalyzed Suzuki-Miyaura Cross-
Coupling

This approach is arguably the most efficient for installing the 4-aryl moiety onto a pyrazole ring.
The Suzuki-Miyaura reaction is renowned for its high functional group tolerance, broad

substrate scope, and generally high yields.[7][8] The strategy involves coupling a 4-
halopyrazole with an arylboronic acid or ester.

Causality: The choice of a Suzuki coupling is driven by its reliability and the commercial
availability of the necessary building blocks: a protected 4-bromo-1H-pyrazol-3-amine and (4-
tert-butylphenyl)boronic acid. The palladium catalyst, typically in its Pd(0) oxidation state,
facilitates a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to
form the crucial C-C bond.[9]

Reaction Conditions
Heat (e.g., 90-110 °C)
Inert Atmosphere (Ar or N2)
[ DME/H20 or Dioxane/Hz0 j
Naz2COs or K2COs Base
4-Bromo-3-amino-1H-pyrazole
(Boc-protected)
L |
il Pd(PPhs)s Catalyst

Deprotection
(e.g., TFA or HCI)

Protected Intermediate

4-(4-tert-Butylphenyl)-
1H-pyrazol-3-amine

4-tert-Butylphenyl-
boronic Acid
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Figure 1: Suzuki-Miyaura Synthesis Workflow.

Experimental Protocol: Suzuki-Miyaura Coupling

o Reactant Preparation: To an oven-dried Schlenk flask, add tert-butyl (4-bromo-1H-pyrazol-3-
yl)carbamate (1.0 eq), (4-tert-butylphenyl)boronic acid (1.2 eq), and sodium carbonate (2.5

eq).[9]

o Rationale: The amine is protected (e.g., with a Boc group) to prevent side reactions and
improve solubility. An excess of the boronic acid is used to drive the reaction to
completion. The base is crucial for the transmetalation step of the catalytic cycle.

» Catalyst Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three
times. Under a positive pressure of inert gas, add the palladium catalyst, such as
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)4, 0.05 eq).[9]

o Rationale: The Pd(0) catalyst is oxygen-sensitive. An inert atmosphere is essential to
prevent its oxidation and deactivation.

e Solvent Addition & Reflux: Add a degassed solvent mixture, such as 1,4-dioxane and water
(4:1 ratio). Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours,
monitoring progress by TLC or LC-MS.[9]

o Rationale: The solvent system is chosen to dissolve both the organic and inorganic
reagents. Heat is required to overcome the activation energy of the reaction steps.

o Work-up & Purification: After cooling to room temperature, dilute the mixture with ethyl
acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column
chromatography on silica gel.

o Deprotection: Dissolve the purified Boc-protected intermediate in a suitable solvent (e.qg.,
dichloromethane) and add an acid such as trifluoroacetic acid (TFA) or a solution of HCl in
dioxane. Stir at room temperature until deprotection is complete (monitored by TLC).
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o Final Isolation: Neutralize the reaction mixture with a base (e.g., saturated NaHCOs solution)
and extract the product with an organic solvent. Dry and concentrate the organic layers to
yield the final product, 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine.

Strategy B: Condensation of a B-Ketonitrile with
Hydrazine

This is a classical and fundamental approach to constructing the 3-aminopyrazole core.[10][11]
The synthesis begins with a (3-ketonitrile, which undergoes cyclocondensation with hydrazine.

Causality: This method builds the heterocyclic ring from the ground up. The key is the synthesis
of the appropriate precursor, 3-(4-tert-butylphenyl)-3-oxopropanenitrile. This precursor contains
the required carbon skeleton. The reaction with hydrazine proceeds via a well-established
mechanism involving initial formation of a hydrazone at the ketone, followed by an
intramolecular nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon,
leading to cyclization and aromatization.[12]

Experimental Protocol: 3-Ketonitrile Condensation

e Precursor Synthesis: Synthesize 3-(4-tert-butylphenyl)-3-oxopropanenitrile. This can be
achieved via a Claisen condensation between an ester of 4-tert-butylbenzoic acid (e.qg.,
methyl 4-tert-butylbenzoate) and acetonitrile using a strong base like sodium ethoxide or
potassium tert-butoxide.[11][13]

» Cyclocondensation: Dissolve the synthesized (-ketonitrile (1.0 eq) in a suitable solvent like
ethanol or isopropanol.[14]

o Hydrazine Addition: Add hydrazine hydrate (1.1-1.5 eq) to the solution. The reaction can be
performed at room temperature or heated to reflux to increase the rate.[12]

o Rationale: Hydrazine acts as the dinucleophile, providing the two nitrogen atoms for the
pyrazole ring. A slight excess ensures complete consumption of the limiting 3-ketonitrile.

e Reaction Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, cool the
reaction mixture. The product may precipitate and can be collected by filtration. Alternatively,
the solvent can be removed under reduced pressure.
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 Purification: The crude product is then purified, typically by recrystallization from a suitable
solvent (e.g., ethanol/water) or by column chromatography to yield pure 4-(4-tert-

Butylphenyl)-1H-pyrazol-3-amine.

o Note: This route directly yields the 3-amino-5-(4-tert-butylphenyl) isomer. Careful analysis
is required to confirm the regiochemistry, although with unsubstituted hydrazine, a mixture
of tautomers and isomers is possible. The Suzuki route (Strategy A) provides
unambiguous regiochemical control.

Potential Applications in Drug Discovery

The 3-aminopyrazole scaffold is a well-validated pharmacophore in drug discovery, particularly
for the development of kinase inhibitors.[5] Kinases play a pivotal role in cellular signaling, and
their dysregulation is a hallmark of many diseases, including cancer and inflammatory
disorders.[1]

The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, a close analog of the title compound's scaffold,
is found in several potent kinase inhibitors.[5] The amino group at C3 and the adjacent ring
nitrogen often form a bidentate hydrogen bond interaction with the "hinge" region of the kinase
ATP-binding pocket, a critical anchoring point for many inhibitors. The substituent at the C4
position, in this case, the 4-tert-butylphenyl group, projects out towards the solvent-exposed
region of the active site, where it can be modified to enhance potency and selectivity for a

specific kinase target.
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Compound Acquisition
4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine
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Figure 2: A logical workflow for evaluating the compound in a drug discovery context.
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Conclusion and Future Outlook

4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine is a molecule of significant interest, combining the
biologically validated 3-aminopyrazole core with a bulky hydrophobic moiety suitable for
probing protein active sites. Its synthesis is readily achievable through robust and scalable
methods like the Suzuki-Miyaura cross-coupling, which offers excellent regiochemical control.
The structural features of this compound make it an attractive starting point for fragment-based
or lead-generation campaigns in drug discovery, especially for targeting protein kinases. Future
work should focus on a broad biological screening to identify primary targets, followed by
structure-based design and optimization to develop analogs with enhanced potency, selectivity,
and drug-like properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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